molecular formula C10H18N2O2S B13067242 2-(Azocan-2-yl)-2-methanesulfonylacetonitrile

2-(Azocan-2-yl)-2-methanesulfonylacetonitrile

Cat. No.: B13067242
M. Wt: 230.33 g/mol
InChI Key: ZASLBTZYJICLHN-UHFFFAOYSA-N
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Description

2-(Azocan-2-yl)-2-methanesulfonylacetonitrile is a chemical compound with a unique structure that includes an azocane ring, a methanesulfonyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-2-yl)-2-methanesulfonylacetonitrile typically involves the reaction of azocane derivatives with methanesulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-2-yl)-2-methanesulfonylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azocan-2-yl)-2-methanesulfonylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azocan-2-yl)-2-methanesulfonylacetonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azocan-2-yl)cyclohexan-1-one
  • 2-(Azocan-2-yl)cyclopentan-1-one
  • 8-(Trifluoromethyl)azocan-2-one

Uniqueness

2-(Azocan-2-yl)-2-methanesulfonylacetonitrile is unique due to its combination of an azocane ring, methanesulfonyl group, and acetonitrile moiety. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H18N2O2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-(azocan-2-yl)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C10H18N2O2S/c1-15(13,14)10(8-11)9-6-4-2-3-5-7-12-9/h9-10,12H,2-7H2,1H3

InChI Key

ZASLBTZYJICLHN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C#N)C1CCCCCCN1

Origin of Product

United States

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